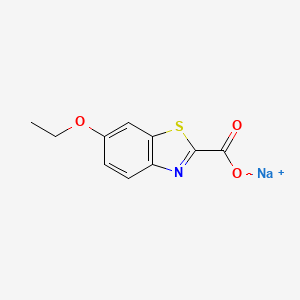

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate

Overview

Description

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . It is used as a reagent in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors .

Synthesis Analysis

The synthesis of Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate and similar compounds often involves the reaction of 2-aminothiophenol and carbon disulfide . Another method involves starting from 6-ethoxy-2-mercaptobenzothiazole by alkylation with ethyl chloroacetate, hydrazinolysis, cyclization with carbon disulfide, and finally, S-acylation .Molecular Structure Analysis

The molecular formula of Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate is C9H6NNaO3S . Its average mass is 231.204 Da and its monoisotopic mass is 230.996613 Da .Chemical Reactions Analysis

Benzothiazoles, including Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate, are highly reactive building blocks for organic and organoelement synthesis . They can be used in the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Scientific Research Applications

Antimicrobial Applications

New compounds derived from Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate have shown varying levels of antimicrobial activity. One study synthesized a series of derivatives and screened them for antimicrobial activity against various strains of bacteria and fungi, observing modest activity in some cases (Patel, Agravat, & Shaikh, 2011). Similarly, other compounds synthesized from the base compound exhibited significant antimicrobial properties, underscoring the potential of these derivatives in antibacterial applications (Bhagat, 2017).

Applications in Cancer Research

The sodium salt of a derivative of Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate was synthesized and investigated for its potential in inhibiting tumor cell growth, particularly in human neuroblastoma cell lines. The compound exhibited significant inhibitory activities, indicating its potential use in therapeutic applications related to tumor growth inhibition (Nikpour Nezhati et al., 2013).

Applications in Material Science

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate and its derivatives have also been explored in the field of material science. New mesomorphic benzothiazolyl derivatives, synthesized from the base compound, exhibited nematic and tilted smectic phases, displaying an odd-even effect. These findings are significant for the development of liquid crystal materials and further applications in display technologies (Koh et al., 2013).

Future Directions

properties

IUPAC Name |

sodium;6-ethoxy-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.Na/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPSPFFCUURJHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1407496.png)

![7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1407497.png)

![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B1407498.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/structure/B1407501.png)

![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)

![{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1407509.png)